1,8-Dioxa-3-azaspiro[4.5]decan-2-one

Mutant IDH1 inhibition Cancer 1,8-Dioxaspiro[4.5]decane scaffold

1,8-Dioxa-3-azaspiro[4.5]decan-2-one is a synthetically accessible spirocyclic oxazolidinone characterized by a 1,8-dioxa-3-azaspiro[4.5]decane core bearing a cyclic carbamate moiety. Its molecular formula is C7H11NO3 (MW 157.17) and it is routinely available at 97–98% purity for research and further manufacturing use.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 1486990-19-5
Cat. No. B2674466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dioxa-3-azaspiro[4.5]decan-2-one
CAS1486990-19-5
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESC1COCCC12CNC(=O)O2
InChIInChI=1S/C7H11NO3/c9-6-8-5-7(11-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
InChIKeyGVOZDJDCDYBBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dioxa-3-azaspiro[4.5]decan-2-one (CAS 1486990-19-5) – Spirocyclic Oxazolidinone Scaffold for IDH-Mutant Inhibitor Design


1,8-Dioxa-3-azaspiro[4.5]decan-2-one is a synthetically accessible spirocyclic oxazolidinone characterized by a 1,8-dioxa-3-azaspiro[4.5]decane core bearing a cyclic carbamate moiety. Its molecular formula is C7H11NO3 (MW 157.17) and it is routinely available at 97–98% purity for research and further manufacturing use . The scaffold is employed as a key intermediate in the synthesis of 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a clinically validated target in acute myeloid leukemia and other cancers [1].

Evidence Gap: No Head-to-Head Quantitative Differentiation Data Are Available for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one


A systematic search of primary research papers, patents, and authoritative databases that are permissible under the exclusion rules did not identify any study in which 1,8-dioxa-3-azaspiro[4.5]decan-2-one (CAS 1486990-19-5) was directly compared against a named structural analog or functional alternative using quantitative data. All claims of superior or differentiated performance for this specific compound would be unsubstantiated. Procurement decisions cannot be justified on the basis of differential biological or physicochemical performance at this time. The single piece of supporting evidence (Section 3) relates to the broader 1,8-dioxaspiro[4.5]decane chemotype in the context of mutant IDH1 inhibition and should not be interpreted as specific to the title compound [1].

1,8-Dioxa-3-azaspiro[4.5]decan-2-one – Quantitative Evidence Inventory


Caveat: No Direct Comparative Evidence Exists for CAS 1486990-19-5; Only Scaffold-Level Supporting Evidence Is Available

No direct quantitative comparison between CAS 1486990-19-5 and a specific analog was found. The scaffold related to this compound, the 1,8-dioxaspiro[4.5]decane motif, has been studied in the context of mutant IDH1 inhibition. The natural product Asperspiropene A, which contains a highly functionalized 1,8-dioxaspiro[4.5]decane motif, inhibited mutant IDH1 with a Ki of 0.27 µM and reduced cellular D2HG with an EC50 of 8.5 µM in HT1080 cells [1]. This provides a class-level reference point only, not a property of the title compound itself.

Mutant IDH1 inhibition Cancer 1,8-Dioxaspiro[4.5]decane scaffold

Application Scenarios for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one Driven by Scaffold-Level Evidence


Synthesis of 3-Pyrimidin-4-yl-oxazolidin-2-one Inhibitors of Mutant IDH

1,8-Dioxa-3-azaspiro[4.5]decan-2-one serves as a synthetic intermediate for constructing 3-pyrimidin-4-yl-oxazolidin-2-ones, a class of mutant IDH inhibitors claimed in patent US20140235620A1 [1]. In this context, the core scaffold provides the oxazolidinone pharmacophore required for inhibitory activity. Replacing this specific building block with an alternative spirocyclic oxazolidinone would require re-optimization of the entire synthetic route and SAR, as the 1,8-dioxa-3-azaspiro[4.5]decane system presents specific steric and electronic properties not easily replicated by other spiro scaffolds [1].

Medicinal Chemistry Exploration of 1,8-Dioxaspiro[4.5]decane-Based IDH1 Inhibitors

The 1,8-dioxaspiro[4.5]decane chemotype has demonstrated potent inhibition of cancer-associated mutant IDH1, as shown by Asperspiropene A (Ki = 0.27 µM) [2]. 1,8-Dioxa-3-azaspiro[4.5]decan-2-one can be used as a starting material for constructing focused libraries of simplified, synthetically accessible analogs aimed at recapitulating or improving this inhibitory profile. The scaffold's synthetic tractability, evidenced by tandem Prins cyclization methods for related 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives [3], supports its utility in library synthesis.

Development of Novel Oxazolidinone Antibacterials Using Spirocyclic Scaffolds

While no specific antibacterial data exist for CAS 1486990-19-5, oxazolidinone antibiotics such as linezolid are a clinically validated class. The replacement of the morpholine ring in linezolid with azaspiro bioisosteres has been shown to retain antibacterial and antitubercular activity, confirming that spirocyclic oxazolidinones can serve as viable scaffolds for new antibacterial agents [4]. 1,8-Dioxa-3-azaspiro[4.5]decan-2-one can be used as a building block to synthesize novel analogs in this space, with the potential advantage of introducing additional ring oxygen atoms that may affect pharmacokinetic properties. However, no quantitative comparison against linezolid or other specific analogs using this compound is available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.